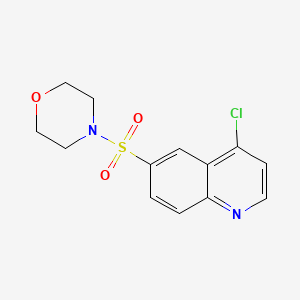![molecular formula C31H29BClN3O2 B13007996 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-38-1](/img/structure/B13007996.png)
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine: is a complex organic compound with a fascinating structure. Let’s break it down:
2-Chloro: Indicates the presence of a chlorine atom.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This part of the compound contains a boron atom within a dioxaborolane ring.
5-trityl-5H-pyrrolo[2,3-b]pyrazine: The core structure consists of a pyrrolopyrazine ring system, with a trityl group attached.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps, including boronation and chlorination reactions. One common approach is the Buchwald-Hartwig cross-coupling reaction, where an aryl chloride (such as the chlorinated pyrrolopyrazine) reacts with an arylboronic acid (the tetramethyl dioxaborolane) in the presence of a palladium catalyst and a ligand .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Chlorine can be replaced by other nucleophiles (e.g., amines or hydroxides).
Cross-Coupling Reactions: As mentioned earlier, it participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings.
Palladium Catalysts: Essential for cross-coupling reactions.
Base: Often used to facilitate substitution reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrrolopyrazine core are common.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Chemistry: As a versatile building block for designing novel materials.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: In the development of functional materials (e.g., OLEDs, sensors).
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propiedades
Número CAS |
1509941-38-1 |
|---|---|
Fórmula molecular |
C31H29BClN3O2 |
Peso molecular |
521.8 g/mol |
Nombre IUPAC |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C31H29BClN3O2/c1-29(2)30(3,4)38-32(37-29)25-21-36(28-27(25)35-26(33)20-34-28)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 |
Clave InChI |
NREMSFJIXKUKPP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
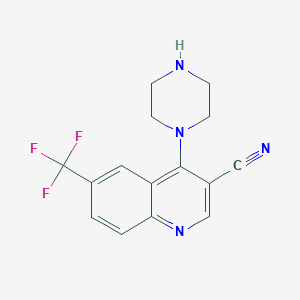

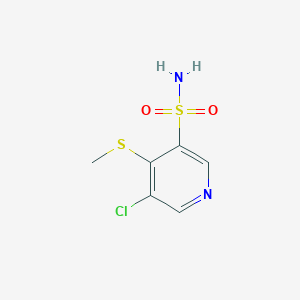
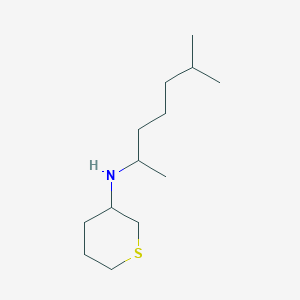
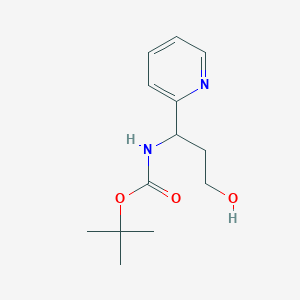
![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
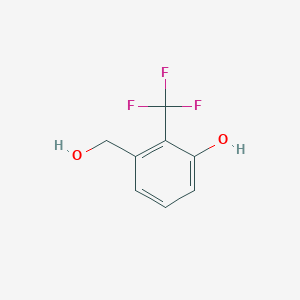
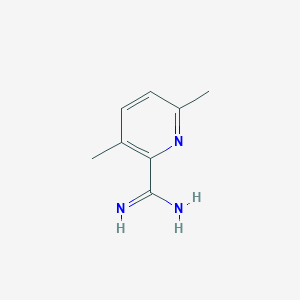
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)
